2-furaldehyde N-ethylthiosemicarbazone
Description
2-Furaldehyde N-ethylthiosemicarbazone is a heterocyclic thiosemicarbazone derived from the condensation of 2-furaldehyde (a furan derivative with an aldehyde group) and N-ethylthiosemicarbazide. Its structure features a thiosemicarbazone backbone (N–NH–C=S) with an N-ethyl substituent and a 2-furyl moiety, which provides multiple donor sites for metal coordination. Thiosemicarbazones are renowned for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, often enhanced by metal complexation . The aldehyde group in 2-furaldehyde is critical for its bioactivity, as it facilitates chelation with transition metals like Ni(II), Cu(II), and Zn(II), which are pivotal in modulating pharmacological effects .
Properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
1-ethyl-3-[(E)-furan-2-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C8H11N3OS/c1-2-9-8(13)11-10-6-7-4-3-5-12-7/h3-6H,2H2,1H3,(H2,9,11,13)/b10-6+ |
InChI Key |
SRSVSAGXHKFOOZ-UXBLZVDNSA-N |
SMILES |
CCNC(=S)NN=CC1=CC=CO1 |
Isomeric SMILES |
CCNC(=S)N/N=C/C1=CC=CO1 |
Canonical SMILES |
CCNC(=S)NN=CC1=CC=CO1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Anticancer Potential
- 2-Furaldehyde N-ethylthiosemicarbazone : The heterocyclic furan backbone and aldehyde group are critical for anticancer activity, as they enable redox-active metal chelation (e.g., Cu(II)), inducing oxidative stress in cancer cells .
- 5-Chloro-2-furaldehyde thiosemicarbazone : The chloro substituent enhances cytotoxicity in vitro, with Cu(II) complexes showing higher potency than Ni(II) or Zn(II) due to stronger DNA intercalation .
- Benzaldehyde derivatives : Lower activity due to the absence of a heterocyclic ring, which reduces metal-chelation efficiency .
Antimicrobial Activity
- N-Ethyl vs. N-Methyl : N-Methyl thiosemicarbazones exhibit broader antimicrobial spectra, likely due to reduced steric bulk facilitating target binding . However, the N-ethyl variant may show selectivity against resistant strains owing to its lipophilicity.
Metal Complexation Behavior
Thiosemicarbazones form stable complexes with transition metals, altering their bioavailability and reactivity:
- Stability Trends : Electron-withdrawing groups (e.g., Cl) increase complex stability, while alkyl groups (e.g., Me, Et) modulate solubility and cellular uptake .
- Pharmacological Enhancement : Metal chelation often amplifies bioactivity. For example, Cu(II) complexes of 2-furaldehyde derivatives generate reactive oxygen species (ROS), triggering apoptosis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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